Cas no 1018-97-9 (2,2'-Dimethylbenzophenone)
2,2'-Dimethylbenzophenone Chemical and Physical Properties
Names and Identifiers
-
- Methanone,bis(2-methylphenyl)-
- 2,2'-DIMETHYLBENZOPHENONE
- METHANONE, BIS(2-METHYLPHENYL)
- Bis(2-methylphenyl)methanone
- Di-o-tolyl ketone
- NSC 616
- MFCD00094725
- SY277899
- NSC-616
- E72655
- dio-tolylmethanone
- tolyl ketone
- Methanone, bis(2-methylphenyl)-
- AKOS005067844
- SCHEMBL333141
- Bis(o-tolyl)-ketone
- NSC616
- di-o-tolylmethanone
- 1018-97-9
- Di-o-tolyl-methanone
- DTXSID00906639
- DS-011349
- DS-011378
- ALBB-037201
- Methanone, bis(methylphenyl)-
- 2,2'-Dimethylbenzophenone
-
- MDL: MFCD00094725
- Inchi: 1S/C15H14O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10H,1-2H3
- InChI Key: QPRFAFKPBOLMDI-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1C)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 210.10452
- Monoisotopic Mass: 210.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Density: 1.050±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 72 ºC
- Boiling Point: 307-308 ºC
- Flash Point: 115.8±13.7 ºC,
- Refractive Index: 1.57
- Solubility: Almost insoluble (0.032 g/l) (25 º C),
- PSA: 17.07
- LogP: 3.53440
2,2'-Dimethylbenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D264670-20mg |
2,2'-Dimethylbenzophenone |
1018-97-9 | 20mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D264670-40mg |
2,2'-Dimethylbenzophenone |
1018-97-9 | 40mg |
$ 105.00 | 2022-06-05 | ||
| TRC | D264670-100mg |
2,2'-Dimethylbenzophenone |
1018-97-9 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Ambeed | A789653-1g |
Di-o-tolylmethanone |
1018-97-9 | 95+% | 1g |
$435.0 | 2024-08-02 | |
| A2B Chem LLC | AE47508-100mg |
Di-o-tolylmethanone |
1018-97-9 | 95% | 100mg |
$259.00 | 2024-04-20 | |
| A2B Chem LLC | AE47508-250mg |
Di-o-tolylmethanone |
1018-97-9 | 95% | 250mg |
$370.00 | 2024-04-20 | |
| abcr | AB525433-100 mg |
Bis(o-tolyl)-ketone; . |
1018-97-9 | 100MG |
€173.80 | 2023-01-03 | ||
| abcr | AB525433-250 mg |
Bis(o-tolyl)-ketone; . |
1018-97-9 | 250MG |
€279.40 | 2023-01-03 | ||
| 1PlusChem | 1P009LX0-100mg |
bis(2-methylphenyl)methanone |
1018-97-9 | 95% | 100mg |
$295.00 | 2023-12-27 | |
| 1PlusChem | 1P009LX0-250mg |
bis(2-methylphenyl)methanone |
1018-97-9 | 95% | 250mg |
$419.00 | 2023-12-27 |
2,2'-Dimethylbenzophenone Suppliers
2,2'-Dimethylbenzophenone Related Literature
-
Baoyi Yu,Yu Xie,Fatma B. Hamad,Karen Leus,Alex A. Lyapkov,Kristof Van Hecke,Francis Verpoort New J. Chem. 2015 39 1858
Additional information on 2,2'-Dimethylbenzophenone
2,2'-Dimethylbenzophenone: A Comprehensive Overview
2,2'-Dimethylbenzophenone, also known by its CAS number 1018-97-9, is a versatile organic compound with significant applications in various fields. This compound, belonging to the class of diaryl ketones, has garnered attention due to its unique chemical properties and potential uses in material science, pharmaceuticals, and electronics. In recent years, advancements in synthetic methodologies and a deeper understanding of its electronic properties have further enhanced its relevance in both academic and industrial settings.
The molecular structure of 2,2'-Dimethylbenzophenone consists of two phenyl rings connected by a ketone group, with methyl substituents at the 2-position of each phenyl ring. This arrangement imparts the compound with distinct electronic characteristics, making it an ideal candidate for applications requiring tailored optical and electronic properties. The compound's symmetry and conjugation pathways contribute to its stability and reactivity under various conditions.
Recent studies have explored the use of 2,2'-Dimethylbenzophenone as a precursor in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form self-assembled monolayers (SAMs) has been leveraged in the development of high-performance electronic devices. For instance, researchers have demonstrated that films formed by 2,2'-Dimethylbenzophenone exhibit excellent charge transport properties, making them suitable for use in thin-film transistors (TFTs) and organic photovoltaics (OPVs).
In the pharmaceutical industry, 2,2'-Dimethylbenzophenone has been investigated for its potential as a drug delivery agent. Its ability to form inclusion complexes with various drugs has been exploited to enhance drug solubility and bioavailability. Recent findings suggest that the compound can serve as a carrier for hydrophobic drugs, improving their efficacy in targeted therapies.
The synthesis of 2,2'-Dimethylbenzophenone has also seen innovations in recent years. Traditional methods involving Friedlander annulation have been complemented by more efficient routes utilizing transition metal catalysts. These advancements have not only improved yield but also reduced reaction times, making the compound more accessible for large-scale production.
From an environmental standpoint, 2,2'-Dimethylbenzophenone has been studied for its biodegradation potential. Research indicates that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways. This understanding is crucial for assessing its environmental impact and developing strategies for waste management in industrial settings.
In conclusion, 2,2'-Dimethylbenzophenone (CAS No. 1018-97-9) stands out as a multifaceted compound with promising applications across diverse domains. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in modern material science and pharmaceutical research.
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